[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine: is a chemical compound with a unique structure that includes a pyridine ring substituted with a difluoroethoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine typically involves the reaction of 2,2-difluoroethanol with a pyridine derivative under specific conditions to introduce the difluoroethoxy group. This is followed by the introduction of the methanamine group through a series of reactions that may include amination and reduction steps. The exact conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution can introduce a wide range of functional groups to the pyridine ring.
Scientific Research Applications
Chemistry: In chemistry, [2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its effects on various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Medicine: In medicine, this compound is being investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and interactions depend on the specific application and target.
Comparison with Similar Compounds
[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine: Similar structure but with the methanamine group at a different position on the pyridine ring.
[2-(2,2-Difluoroethoxy)phenyl]methanamine: Similar structure but with a phenyl ring instead of a pyridine ring.
[2-(2,2-Difluoroethoxy)benzyl]amine: Similar structure but with a benzyl group instead of a methanamine group.
Uniqueness: The uniqueness of [2-(2,2-Difluoroethoxy)pyridin-3-yl]methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can offer advantages in terms of reactivity, stability, and target specificity compared to similar compounds.
Properties
IUPAC Name |
[2-(2,2-difluoroethoxy)pyridin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c9-7(10)5-13-8-6(4-11)2-1-3-12-8/h1-3,7H,4-5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXGTYLMPDFMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.